

inter-laboratory comparison of norgestimate quantification methods

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Compound of Interest

Compound Name: *N-Acetyl Norgestimate-d6*

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An Inter-Laboratory Perspective on Norgestimate Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of norgestimate is paramount for ensuring product quality, conducting pharmacokinetic studies, and performing bioequivalence assessments. This guide provides a comparative overview of the common analytical methodologies employed for the quantification of norgestimate, drawing upon published experimental data. While direct inter-laboratory comparison studies for norgestimate are not readily available in the public domain, this guide synthesizes data from individual validated methods to offer a comparative perspective on their performance.

Comparison of Analytical Methods for Norgestimate Quantification

The primary analytical techniques for the quantification of norgestimate and its metabolites in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in various studies.

Parameter	HPLC-UV for Tablets	UPLC-MS/MS for Human Plasma	UPLC-MS/MS for Human Plasma
Analyte(s)	Norgestimate and Ethinyl Estradiol	17-desacetyl norgestimate	Ethinyl estradiol, Norgestimate, and 17-Desacetyl norgestimate
Linearity Range	Not explicitly stated, but method is described as linear.	20–5000 pg/mL[1][2]	Not explicitly stated, but developed for low pg/mL range.
Correlation Coefficient (r ²)	> 0.999[3]	≥0.9988[1][2]	Not specified.
Precision	Not specified.	Intra-run and inter-run precision within 10% [1][2]	Intra- and inter-assay precision ranged from 2.2% to 7.8%. [4]
Accuracy	Not specified.	Intra-run and inter-run accuracy within 10% [1][2]	Intra- and inter-assay accuracy error ranged from -2.3% to 6.0% of nominal values.[4]
Recovery	Not specified.	96.30% for 17-desacetyl norgestimate[1][2]	Not specified.
Lower Limit of Quantification (LOQ)	Not applicable for tablet assay.	20.221 pg/mL[5]	0.05 ng/mL for norelgestromin.[4]
Internal Standard	Not specified.	17-desacetyl norgestimate D6[1][2][5]	Isotopic labeled internal standards (EE2-d4, NGM-d6 and DNGM-d6).[4]
Run Time	Not specified.	4.5 min[1][2]	4.4 min[4]

Experimental Protocols

HPLC-UV Method for Norgestimate and Ethinyl Estradiol in Tablets

This method is designed for the simultaneous determination of norgestimate and ethinyl estradiol in pharmaceutical tablets.[\[6\]](#)[\[7\]](#)

- Sample Preparation: Tablets are crushed, and the active ingredients are extracted with methanol containing an internal standard.[\[6\]](#)[\[7\]](#)
- Chromatographic Conditions:
 - Column: 5- μ m, reversed-phase column[\[6\]](#)[\[7\]](#)
 - Mobile Phase: A mixture of water, tetrahydrofuran, and methanol (65:25:10 v/v/v)[\[6\]](#)[\[7\]](#)
 - Detection: UV detection, wavelength not specified in the abstract.
- Key Feature: The method is capable of separating the syn and anti isomers of norgestimate.[\[6\]](#)[\[7\]](#)

UPLC-MS/MS Method for 17-desacetyl norgestimate in Human Plasma

This rapid and sensitive method is suitable for bioequivalence and pharmacokinetic studies.[\[1\]](#)[\[2\]](#)[\[5\]](#)

- Sample Preparation: Solid-phase extraction is used to isolate the analyte and internal standard from human plasma.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Chromatographic Conditions:
 - Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
 - Chromatography: Simple gradient chromatographic conditions are employed.
- Detection: Mass spectrometric detection enables the measurement of sub-picogram levels of the analyte.[\[1\]](#)[\[2\]](#)

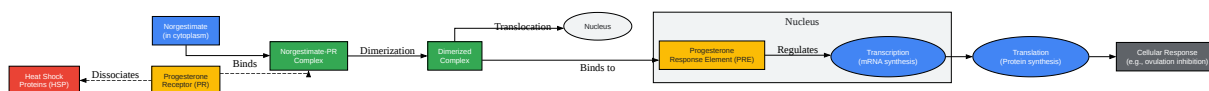
UPLC-MS/MS Assay for Simultaneous Determination of Ethinyl Estradiol, Norgestimate, and 17-Desacetyl Norgestimate in Human Plasma

This method allows for the simultaneous quantification of the parent drug and its active metabolites at very low concentrations.^[4]

- Sample Preparation:
 - Anticoagulant: Sodium fluoride/potassium oxalate is used to minimize the ex-vivo conversion of norgestimate to 17-desacetyl norgestimate.^[4]
 - Extraction: Analytes and their isotopic labeled internal standards are extracted from 0.4 mL of human plasma using a hexane/ethyl acetate mixture.^[4]
 - Derivatization: The extracts are evaporated to dryness and derivatized with dansyl chloride to enhance the mass spectrometry response.^[4]
 - Reconstitution: The derivatized samples are reconstituted in methanol for analysis.^[4]
- Chromatographic Conditions:
 - Instrument: UPLC-MS/MS system.
- Key Feature: Derivatization step significantly improves the sensitivity of the assay.

Signaling Pathway of Norgestimate

Norgestimate is a progestin, a synthetic progestogen, that exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).^[8] Its mechanism of action involves the classical genomic signaling pathway common to steroid hormones.



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Caption: Norgestimate's genomic signaling pathway.

The binding of norgestimate to the progesterone receptor in the cytoplasm leads to the dissociation of heat shock proteins and the formation of a norgestimate-receptor complex. This complex then dimerizes and translocates into the nucleus, where it binds to progesterone response elements on the DNA. This binding modulates the transcription of target genes, leading to the synthesis of new proteins that ultimately mediate the cellular responses, such as the inhibition of ovulation.[5][7]

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